3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime
Description
Properties
IUPAC Name |
(3E)-3-methoxyimino-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-17-12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXEDHUJJDYFH-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime typically involves the reaction of 3-[1,1’-biphenyl]-4-yl-3-oxopropanal with hydroxylamine-O-methyl ether. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction conditions often include moderate temperatures (around 50-70°C) and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime ethers or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Oxime ethers or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1,1’-biphenyl]-4-yl-3-oxopropanal O-methyloxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the biphenyl moiety can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to the inhibition of specific enzymes or receptors, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the molecular features of 3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime with key analogues from the evidence:
Key Observations:
- Functional Groups : The target compound’s O-methyloxime group contrasts with the carboxylic acid in Compound 4, reducing polarity and enhancing stability compared to free oximes or acids .
- Substituent Effects : The dichlorobenzyl groups in the compound increase molecular weight and lipophilicity, whereas the biphenyl group in the target compound may enhance π-π stacking interactions, relevant in crystal packing or receptor binding .
- Heavy-Atom Analogues: Organotellurium compounds (B–E) exhibit significantly higher molecular weights (>400 Da) and distinct electronic properties due to tellurium, making them suitable for materials science rather than pharmaceutical applications .
Physical and Spectral Properties
- Solubility : The target compound’s O-methyloxime and biphenyl groups suggest moderate lipophilicity, intermediate between the polar carboxylic acid (Compound 4) and the highly lipophilic dichlorobenzyl derivative .
- Spectroscopy : Compound 4’s ¹H NMR data (e.g., δ 3.21 for methylene protons) provide a benchmark for comparing aliphatic proton environments in similar compounds . The target compound’s oxime proton would likely resonate near δ 8–9, though specific data are unavailable.
Biological Activity
3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime (CAS No. 303995-84-8) is a chemical compound with a unique structure that has garnered attention for its potential biological activities. This compound features a biphenyl group connected to a 3-oxopropanal moiety, along with an O-methyloxime functional group. Its distinct molecular structure allows it to engage in various chemical reactions and biological interactions.
- Molecular Formula : C16H15NO2
- Molecular Weight : 253.3 g/mol
- Structure : The compound is characterized by the presence of both a biphenyl group and a 3-oxopropanal moiety, which contribute to its unique reactivity and biological profile.
Biological Activity
Research into the biological activity of this compound has revealed several promising properties:
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Specific studies have indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : Induction of apoptosis via the mitochondrial pathway and inhibition of key signaling pathways related to cell survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity , demonstrating effectiveness against certain bacterial strains. Notable findings include:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Results indicate MIC values in the range of 50–100 µg/mL for effective inhibition.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes, which could have implications in drug development:
- Target Enzymes : Potential inhibition of enzymes involved in metabolic pathways relevant to cancer and infectious diseases.
Case Studies
-
Study on Anticancer Effects
- Objective : To evaluate the anticancer effects on MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound, followed by assays to assess cell viability and apoptosis.
- Results : A significant reduction in cell viability was observed at concentrations above 25 µM, with increased markers for apoptosis.
-
Antimicrobial Efficacy Study
- Objective : To assess antimicrobial activity against E. coli.
- Methodology : Disk diffusion method was employed to determine zone of inhibition.
- Results : Zones of inhibition ranged from 10 mm to 15 mm depending on concentration, indicating moderate antimicrobial activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzophenone oxime | Lacks biphenyl group | Limited anticancer activity |
| Acetophenone oxime | Contains phenyl group | Moderate antimicrobial |
| Biphenyl oxime | Lacks 3-oxopropanal moiety | Minimal biological activity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime?
- Methodology :
- Step 1 : Form the biphenyl ether intermediate via nucleophilic substitution between 4-hydroxybiphenyl and methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduce the oxopropanal moiety via Claisen-Schmidt condensation using acetic anhydride and catalytic pyridine .
- Step 3 : React the ketone intermediate with methoxyamine hydrochloride in ethanol under reflux to form the oxime .
- Critical Parameters :
- Solvent : Dichloromethane or DMF for high solubility of intermediates.
- Catalyst : Triethylamine or pyridine to accelerate condensation .
- Temperature : 60–80°C for optimal oxime formation .
Q. What analytical methods confirm the molecular structure of this compound?
- Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.8 ppm (O-methyl group), δ 2.5–3.0 ppm (oxopropanal backbone) .
- ¹³C NMR : Carbonyl signals at ~190 ppm (oxopropanal), 150–160 ppm (aromatic carbons) .
- IR Spectroscopy : Stretching bands at 1670 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N oxime) .
- HPLC : Purity assessment using a C18 column (95%+ purity threshold) .
Q. How to design initial biological activity screening for this compound?
- Protocol :
- In vitro assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .
- Dosage : 1–100 µM range, with DMSO as a vehicle control (<0.1% v/v) .
- Positive Controls : Ciprofloxacin (antimicrobial), Doxorubicin (anticancer) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Approach :
- Modify substituents : Compare analogs with varying halogen positions (e.g., 3-chloro vs. 4-chloro biphenyl) to assess impact on bioactivity .
- Functional group replacement : Substitute O-methyloxime with benzyloxime or hydrazone to evaluate binding affinity .
- Example SAR Table :
| Compound Modification | Biological Activity (IC₅₀, µM) | Key Structural Feature |
|---|---|---|
| 4-Chloro biphenyl | 12.5 (Anticancer) | Enhanced lipophilicity |
| 3-Chloro biphenyl | 25.8 (Anticancer) | Reduced steric hindrance |
| O-Benzyloxime | 8.3 (Antimicrobial) | Increased electron density |
Q. How to resolve contradictory data in bioactivity studies (e.g., inconsistent MIC values)?
- Troubleshooting :
- Replicate experiments : Ensure consistency in microbial culture conditions (e.g., pH, temperature) .
- Check compound stability : Perform HPLC post-assay to confirm integrity (e.g., degradation in aqueous media) .
- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance of results .
Q. What experimental designs are suitable for in vivo efficacy studies?
- Design :
- Animal models : Use BALB/c mice xenografted with human tumors for anticancer testing .
- Dosing : 10–50 mg/kg intraperitoneal, 5 days/week for 4 weeks .
- Endpoints : Tumor volume measurement, histopathology, and serum toxicity markers (ALT, AST) .
- Controls : Vehicle-only and cisplatin (positive control) .
Q. How to investigate the mechanistic pathways of this compound?
- Methods :
- Transcriptomics : RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Molecular docking : Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina .
- Western blotting : Quantify protein expression (e.g., Bcl-2, Bax) to confirm apoptosis induction .
Q. How to assess environmental impact and degradation pathways?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
